Home > Products > Screening Compounds P9291 > N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide - 308294-61-3

N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Catalog Number: EVT-1331306
CAS Number: 308294-61-3
Molecular Formula: C12H7ClN2O2S
Molecular Weight: 278.71g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzothiazoles are a class of heterocyclic compounds with a benzene ring fused to a thiazole ring. They are widely studied in scientific research due to their diverse biological activities. [] Derivatives of benzothiazole have been explored for applications in various fields, including:

  • Antimicrobial agents: Studies have shown that various benzothiazole derivatives exhibit antibacterial [, , ], antifungal [, ], and anthelmintic [, , ] activities.
  • Anticonvulsant agents: Several benzothiazole derivatives have shown promising anticonvulsant activity in animal models. [, , ]
  • Anti-inflammatory agents: Research indicates that some benzothiazoles possess significant anti-inflammatory activity. [, , ]
  • Anticancer agents: Certain benzothiazole derivatives have demonstrated cytotoxic and apoptotic effects in human cancer cell lines. [, , ]
  • Allosteric activators of glucokinase: Some N-benzothiazol-2-yl benzamide derivatives have been investigated as potential allosteric activators of human glucokinase for the treatment of type 2 diabetes. []

1. 1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine []

    2. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine []

      3. 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas []

      • Compound Description: This series of compounds were synthesized and evaluated for their anticonvulsant, hepatotoxic, and neurotoxic properties []. These compounds feature a urea linker connecting a substituted azetidinone ring with a substituted benzothiazole group.

      4. N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate []

        5. 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine []

          6. 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol []

            7. 2-Anilino-4-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile []

              8. 2-(7-chloro-6-fluro-1,3-benzothiazol-2-yl)-N’-[(Z)-phenylmethylidene]acetohydrazide []

              • Compound Description: This compound, designed as a potential anticonvulsant agent, incorporates a benzothiazole moiety linked to an acetohydrazide group via a methylidene bridge [].

              9. 6-(N-(7-chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide []

              • Compound Description: This complex compound is being investigated for its potential in treating or preventing viral infections []. It features a benzofuran core with various substituents, including a unique oxaborol ring system.

              10. 3-Chloro-6-substituted-N-(substituted 2H-[1,3]oxazino[6,5-b]quinolin-3-(4H,5aH,9aH)-yl)benzo [b]thiophene-2-carboxamides []

              • Compound Description: This series of compounds, characterized by a substituted benzothiophene core linked to a complex heterocyclic system, were studied for their antimicrobial and antifungal properties [].

              11. 4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide [, ]

              • Compound Description: This compound, designed as a serotonin 5-HT4 receptor agonist, features a dihydrobenzofuran core with a substituted azabicyclooctane moiety [, ].

              12. 5-chloro-N-(4-oxo-2,2-dipropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)-1H-indole-2-carboxamide []

              • Compound Description: This compound, identified as a novel PYGB inhibitor, showcases a benzoxazine core connected to an indole moiety via a carboxamide linkage []. The study focuses on its pharmacokinetic profile and brain tissue distribution in rats.

              13. N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide []

              • Compound Description: This compound is one of the novel N-benzothiazol-2-yl benzamide derivatives investigated as potential allosteric activators of human glucokinase (GK). []

              14. N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide []

              • Compound Description: This compound is another example from the series of N-benzothiazol-2-yl benzamide derivatives explored as potential allosteric activators of human glucokinase (GK) [].

              15. N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide []

              • Compound Description: This is another N-benzothiazol-2-yl benzamide derivative synthesized and evaluated for its ability to activate human glucokinase (GK) [].

              16. N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide []

              • Compound Description: This compound belongs to the group of N-benzothiazol-2-yl benzamide derivatives synthesized and evaluated as potential allosteric activators of human glucokinase (GK) [].

              17. N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide []

              • Compound Description: This compound is another example of the N-benzothiazol-2-yl benzamide derivatives studied as potential GK activators [].

              18. N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide []

              • Compound Description: Part of the N-benzothiazol-2-yl benzamide series, this compound was investigated as a potential GK activator [].

              19. N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide []

              • Compound Description: This is another N-benzothiazol-2-yl benzamide derivative synthesized and evaluated for its potential to activate human glucokinase (GK) [].

              20. N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide []

              • Compound Description: Another N-benzothiazol-2-yl benzamide derivative studied for its ability to activate human glucokinase (GK) [].

              21. N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide []

              • Compound Description: This compound is part of a larger series of N-benzothiazol-2-yl benzamide derivatives explored as potential GK activators [].

              22. N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide []

              • Compound Description: This compound is part of the series of N-benzothiazol-2-yl benzamide derivatives investigated for their potential to activate human glucokinase (GK) [].

              23. 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide []

              • Compound Description: This compound, studied for its polymorphous and amorphous forms, exhibits improved solubility compared to existing modifications [].

              24. 6-(H/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides []

              • Compound Description: This series of compounds, featuring a thiazole ring linked to a tetrahydrobenzothiophene moiety, were investigated for their antitumor activity []. The study particularly highlights the efficacy of compounds with specific substitutions on the benzyl and tetrahydrobenzothiophene rings.

              25. 4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6) []

              • Compound Description: This compound is a non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor, identified through a multi-step virtual screening protocol []. It exhibits an IC50 value of 1.2 μM against mPGES-1.

              26. N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8) []

              • Compound Description: This compound represents another novel, non-acidic mPGES-1 inhibitor discovered through a virtual screening approach []. It displays an IC50 value of 1.3 μM against mPGES-1.

              27. 7-tert-butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP) []

              • Compound Description: BCTP acts as a transient receptor potential vanilloid type 1 (TRPV1) antagonist. This study focuses on its analgesic properties and reduced hyperthermia liability in rodents [].

              28. N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54) []

              • Compound Description: This compound shows potent serotonin-3 (5-HT3) receptor antagonistic activity, surpassing the potency of similar benzamide analogs and proving to be as effective as ondansetron and granisetron [].

              29. N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) []

              • Compound Description: PB11, a benzothiazole derivative, demonstrates potent cytotoxic and apoptotic effects in human cancer cell lines, particularly glioblastoma and cervical cancer, by suppressing the PI3K/AKT signaling pathway [].

              30. 4-(furan-2-yl)-6-methyl-2-oxo-N-(3-chloro-4-oxo-2-arylazetidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide []

              • Compound Description: This series of 2-azetidinone derivatives was synthesized from pyrimidine-based Schiff bases and characterized for their potential biological activities, including antimicrobial activity [].

              31. (S)-9 []

                32. 2-(α-Acetoxy-2-chloro-5-nitrostyryl)benzothiazole []

                • Compound Description: This compound, a styrylbenzothiazole derivative, has been studied for its structural properties, revealing a twisted nonplanar conformation [].

                33. (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (CID 1893668) []

                • Compound Description: This compound is a potent, ATP-competitive protein kinase D1 (PKD1) inhibitor with an in vitro IC50 of 0.4–6.1 µM []. It effectively inhibits phorbol ester-induced PKD1 activation in prostate cancer cells.

                34. 5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide (CID 2011756) []

                • Compound Description: Identified as a potent PKD1 inhibitor [], this compound demonstrates cell-based activity, inhibiting phorbol ester-induced PKD1 activation in prostate cancer cells.

                35. (6Z)-6-[4-(3-aminopropylamino)-6-methyl-1H-pyrimidin-2-ylidene]cyclohexa-2,4-dien-1-one (CID 5389142) []

                • Compound Description: This compound exhibits cell-based PKD1 inhibitory activity, effectively blocking phorbol ester-induced PKD1 activation in prostate cancer cells [].
                Overview

                N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that falls under the category of benzothiazole derivatives, known for their diverse biological activities. This compound features a furan ring and a benzothiazole moiety, which contribute to its potential pharmacological properties. The structure indicates its classification as a heterocyclic organic compound, characterized by the presence of different atoms within its ring systems, notably nitrogen and sulfur.

                Source

                The compound is synthesized from commercially available building blocks, often utilizing various synthetic methodologies that involve the coupling of benzothiazole derivatives with furan carboxamides. Its synthesis and characterization are documented in various chemical literature and patents, indicating its relevance in medicinal chemistry and potential applications in drug development .

                Classification

                N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is classified within the broader category of benzothiazole sulfonamides. This classification is significant due to the biological activities associated with benzothiazole derivatives, including antimicrobial and anticancer properties. The compound's structure suggests it may also exhibit properties related to microtubule stabilization and apoptosis induction in cancer cells .

                Synthesis Analysis

                Methods

                The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves several key steps:

                1. Synthesis of 6-Chloro-1,3-benzothiazol-2-amine: This step establishes the benzothiazole framework.
                2. Formation of Furan-2-carboxylic Acid: The furan ring is introduced through carboxylation reactions.
                3. Coupling Reaction: The final step involves coupling the two intermediates to form the desired carboxamide.

                Technical Details

                The reactions often utilize mild conditions to minimize side reactions and improve yields. Techniques such as microwave-assisted synthesis or solvent-free conditions may be employed to enhance efficiency . The use of catalysts can also facilitate the formation of the desired products while reducing reaction times.

                Molecular Structure Analysis

                Structure

                The molecular formula of N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is C12H8ClN3O2SC_{12}H_{8}ClN_{3}O_{2}S. The structural representation includes:

                • A benzothiazole ring with a chlorine substituent at position 6.
                • A furan ring connected via a carboxamide linkage.

                Data

                The molecular weight of this compound is approximately 281.73 g/mol. The InChI Key for this compound is provided for database searches and structural identification: InChI=1S/C12H8ClN3O2S/c13-9-4-5-10(16)12(9)17(14)11-7(15)6-3-1-2-8(11)18/h1-7H,(H,14,15)(H,16) .

                Chemical Reactions Analysis

                Reactions

                The key chemical reactions involved in synthesizing N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide include:

                1. S-Oxidation: This process is crucial for activating the sulfur atom in benzothiazole derivatives.
                2. S-N Coupling: A critical step where the nitrogen atom from the furan derivative forms a bond with the sulfur-containing benzothiazole.
                3. Carboxamide Formation: This final reaction solidifies the structure by forming the amide bond between the furan and benzothiazole components.

                These reactions can be optimized using various conditions such as temperature control and solvent selection to enhance yield and selectivity .

                Mechanism of Action

                Process

                The mechanism by which N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide exerts its effects involves interactions at the cellular level. It is hypothesized that this compound may stabilize microtubules, thus interfering with mitotic processes in cancer cells. This stabilization can lead to mitotic arrest and subsequent apoptosis, making it a candidate for anticancer therapy .

                Data

                Studies indicate that compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibit significant anti-proliferative effects against various cancer cell lines, supporting its potential therapeutic applications .

                Physical and Chemical Properties Analysis

                Physical Properties

                The physical properties of N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide include:

                • Appearance: Typically a solid at room temperature.

                Chemical Properties

                Key chemical properties include:

                • Solubility: Varies based on solvent choice; generally soluble in organic solvents.

                Relevant data on stability and reactivity are essential for understanding its handling during synthesis and potential applications in pharmaceuticals.

                Applications

                Scientific Uses

                N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide has potential applications in various fields:

                1. Anticancer Research: Its ability to stabilize microtubules positions it as a candidate for further development as an anticancer agent.
                2. Pharmaceutical Development: As part of drug discovery programs targeting various diseases, particularly cancers.
                3. Biological Studies: Useful in elucidating mechanisms related to cell cycle regulation and apoptosis.

                Properties

                CAS Number

                308294-61-3

                Product Name

                N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

                IUPAC Name

                N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

                Molecular Formula

                C12H7ClN2O2S

                Molecular Weight

                278.71g/mol

                InChI

                InChI=1S/C12H7ClN2O2S/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16)

                InChI Key

                XXLNVRGXECGOQP-UHFFFAOYSA-N

                SMILES

                C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

                Canonical SMILES

                C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

                Product FAQ

                Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                • To receive a quotation, send us an inquiry about the desired product.
                • The quote will cover pack size options, pricing, and availability details.
                • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                • Quotations are valid for 30 days, unless specified otherwise.
                Q2: What Are the Payment Terms for Ordering Products?
                • New customers generally require full prepayment.
                • NET 30 payment terms can be arranged for customers with established credit.
                • Contact our customer service to set up a credit account for NET 30 terms.
                • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                Q3: Which Payment Methods Are Accepted?
                • Preferred methods include bank transfers (ACH/wire) and credit cards.
                • Request a proforma invoice for bank transfer details.
                • For credit card payments, ask sales representatives for a secure payment link.
                • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                Q4: How Do I Place and Confirm an Order?
                • Orders are confirmed upon receiving official order requests.
                • Provide full prepayment or submit purchase orders for credit account customers.
                • Send purchase orders to sales@EVITACHEM.com.
                • A confirmation email with estimated shipping date follows processing.
                Q5: What's the Shipping and Delivery Process Like?
                • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                • You can use your FedEx account; specify this on the purchase order or inform customer service.
                • Customers are responsible for customs duties and taxes on international shipments.
                Q6: How Can I Get Assistance During the Ordering Process?
                • Reach out to our customer service representatives at sales@EVITACHEM.com.
                • For ongoing order updates or questions, continue using the same email.
                • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                Quick Inquiry

                 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.